Lancifolin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

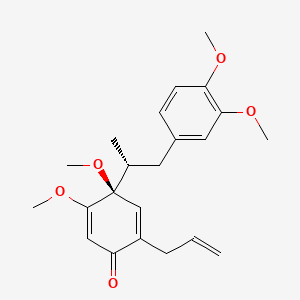

Lancifolin C is a natural product found in Piper wightii, Piper hymenophyllum, and Piper schmidtii . It has a molecular formula of C22H28O5 .

Synthesis Analysis

The synthesis of Lancifolin C has been identified in the Chloroform extract of Piper attenuatum . Nine neolignans including Lancifolin C were identified in this extract .Molecular Structure Analysis

The molecular structure of Lancifolin C includes a furan ring and methoxy groups . The IUPAC name is (4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one . The molecular weight is 372.5 g/mol .Physical And Chemical Properties Analysis

Lancifolin C is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Anti-Inflammatory Effects : Methanol extracts from the root of Lilium lancifolium, which may contain Lancifolin C, have shown significant anti-inflammatory effects in LPS-stimulated cells. This effect is attributed to the downregulation of iNOS and COX-2 via suppression of NF-kappaB activation and blocking ERK and JNK signaling (Kwon et al., 2010).

Cytotoxic and Anti-HIV Activity : Lancifodilactone G, a nortriterpenoid isolated from Schisandra lancifolia and potentially related to Lancifolin C, displayed minimal cytotoxicity and demonstrated anti-HIV activity. It's an example of the therapeutic potential of compounds from this family of plants (Xiao et al., 2005).

Cytotoxic and Antioxidant Potentials : Research on Conocarpus lancifolius has shown that compounds from this plant, which may include Lancifolin C analogs, possess significant cytotoxic and antioxidant properties. This suggests potential applications in cancer therapy and oxidative stress management (Saadullah et al., 2020).

Antibacterial Activities : Studies on Conocarpus lancifolius have also indicated antibacterial activities of its compounds against various bacterial strains. This could be relevant for developing new antibacterial agents from natural sources (Ai et al., 2013).

Phytoremediation Potential : The plant Conocarpus lancifolius, which may contain Lancifolin C or related compounds, shows promise in phytoremediation, particularly in accumulating heavy metals like Zn, Pb, and Cd from wastewater. This suggests an environmental application in cleaning up contaminated water sources (Rasheed et al., 2020).

将来の方向性

特性

IUPAC Name |

(4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3/t15-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOMQPWLJRZYDT-IVZQSRNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@]2(C=C(C(=O)C=C2OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lancifolin C | |

Q & A

Q1: What is Lancifolin C and where is it found?

A1: Lancifolin C is a neolignan, a type of natural product with a phenylpropanoid structure, found in certain plant species. It has been isolated from the fruits of Piper attenuatum [] and the medicinal plant Piper hookeri [].

Q2: How was the structure of Lancifolin C determined?

A2: The absolute configuration of Lancifolin C, meaning the three-dimensional arrangement of its atoms, was established through Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules they are a part of.

Q3: What are the structural differences between Lancifolin C and its diastereomer Lancifolin D?

A3: Lancifolin C and Lancifolin D are diastereomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of some atoms. While both are isolated from Piper hookeri [] and Piper attenuatum [], their specific structural differences are not explicitly detailed in the provided abstracts. Further investigation into the full research articles would be required for a complete comparison.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)